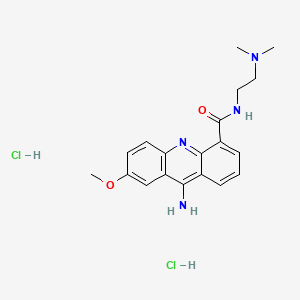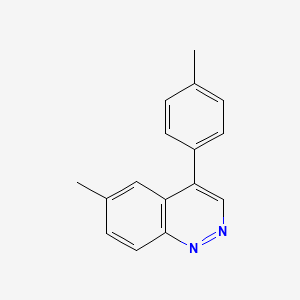
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride is a synthetic compound belonging to the class of acridine derivatives. These compounds are known for their intercalating properties with DNA, making them significant in the field of medicinal chemistry, particularly in cancer research. The compound is characterized by its ability to interact with DNA, thereby influencing various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride typically involves multiple steps:
Starting Material: The process begins with the preparation of acridine derivatives.
Amination: Introduction of the amino group at the 9th position of the acridine ring.
Carboxamide Formation: The carboxamide group is introduced at the 4th position.
Dimethylaminoethyl Substitution: The dimethylaminoethyl group is attached to the nitrogen atom.
Methoxylation: The methoxy group is introduced at the 7th position.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Applications De Recherche Scientifique
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying chemical reactions.
Biology: Employed in the study of DNA interactions and as a tool in molecular biology experiments.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA molecule. This can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. The disruption of these processes can lead to cell death, making the compound a potential anti-cancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide
- 9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride is unique due to the presence of the methoxy group at the 7th position, which can influence its interaction with DNA and its overall biological activity. This structural difference can result in variations in its efficacy and specificity compared to other similar compounds.
Propriétés
Numéro CAS |
89459-20-1 |
|---|---|
Formule moléculaire |
C19H24Cl2N4O2 |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
9-amino-N-[2-(dimethylamino)ethyl]-7-methoxyacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-23(2)10-9-21-19(24)14-6-4-5-13-17(20)15-11-12(25-3)7-8-16(15)22-18(13)14;;/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
Clé InChI |
OBLBIACNYAAAEI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)OC)N=C21)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)
![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)

![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)


![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)

oxophosphanium](/img/structure/B14381320.png)
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
